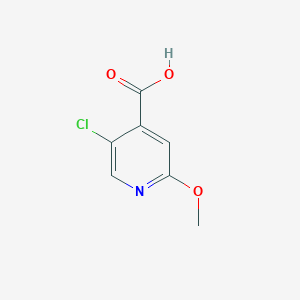![molecular formula C10H13N3O2 B1418860 2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde CAS No. 959239-06-6](/img/structure/B1418860.png)
2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde
Vue d'ensemble
Description
2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde, also known as THFMP, is a synthetic compound . It has an empirical formula of C10H13N3O2 and a molecular weight of 207.23 .
Molecular Structure Analysis
The SMILES string of the compound is O=Cc1cnc(NCC2CCCO2)nc1 and its InChI is 1S/C10H13N3O2/c14-7-8-4-11-10(12-5-8)13-6-9-2-1-3-15-9/h4-5,7,9H,1-3,6H2,(H,11,12,13) . This information can be used to generate a 3D structure of the molecule for further analysis.Applications De Recherche Scientifique
Hydrogen-Bonded Frameworks and Electronic Structures
A study by (Low et al., 2007) explored the hydrogen-bonded frameworks in similar pyrimidine-5-carbaldehyde derivatives. These molecules exhibit polarized electronic structures and are linked through a combination of N-H...O, C-H...O, and C-H...pi(arene) hydrogen bonds into complex structures.
Synthesis of Pteridine Analogs
Research conducted by (Torre et al., 2014) discusses the synthesis of pteridine analogs using pyrimidine-5-carbaldehyde derivatives as precursors. This synthesis involves the creation of di- and tetra-hydropyrimido pyrimidines, which are of interest for their potential pharmacological properties.
Complexes with Biological Nucleosides
A study by (Wei et al., 2005) involved modifying thymidine and uridine to form amine analogues, creating novel bifunctional chelators. These are significant in understanding interactions with rhenium tricarbonyl complexes, which have potential applications in medicinal chemistry.
Schiff-base and Cyclized Non-Schiff-base Ligand Complexes
The research by (Purkait et al., 2016) investigated the reactions of pyridine-2-carbaldehyde with aminoalcohols, leading to the formation of Schiff-base ligands and cyclized ligands, indicating potential for various chemical applications.
Cycloaddition Reactions
Noguchi et al. (1997) studied the cycloaddition reactions of N-arylimines of pyrimidine-5-carbaldehyde derivatives (Noguchi, Mizukoshi & Nishimura, 1997). These reactions afford diastereomeric tetraazapentaphene derivatives, contributing to the synthesis of complex heterocyclic compounds.
Synthesis of Condensed Azines
Bakulina et al. (2014) reported on the synthesis of condensed azines from reactions involving pyrimidine-5-carbaldehyde derivatives (Bakulina, Ivanov, Dar'in & Lobanov, 2014). These reactions highlight the diverse synthetic applications of such compounds in organic chemistry.
Orientations Futures
Given the lack of available information on 2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. As it is provided to early discovery researchers, it may have potential in the development of new chemical reactions or materials .
Propriétés
IUPAC Name |
2-(oxolan-2-ylmethylamino)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-7-8-4-11-10(12-5-8)13-6-9-2-1-3-15-9/h4-5,7,9H,1-3,6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUPLPRMHCXMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672434 | |
| Record name | 2-{[(Oxolan-2-yl)methyl]amino}pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde | |
CAS RN |
959239-06-6 | |
| Record name | 2-{[(Oxolan-2-yl)methyl]amino}pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



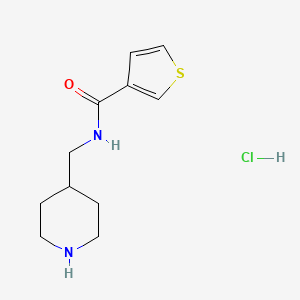
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)
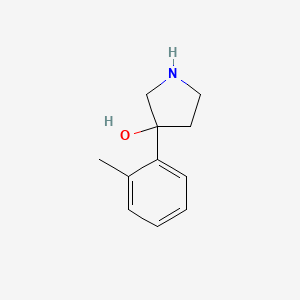
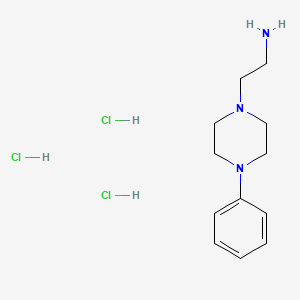
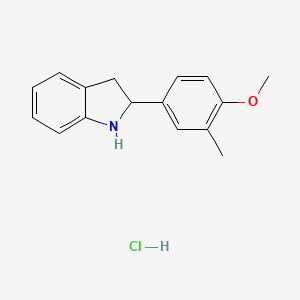


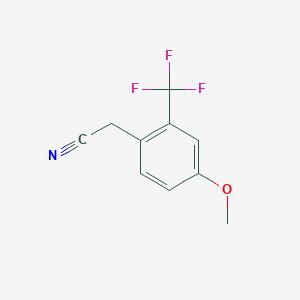
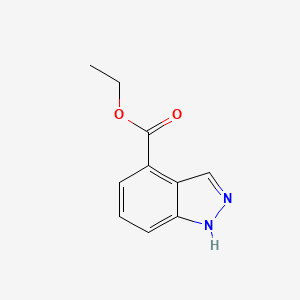
![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)
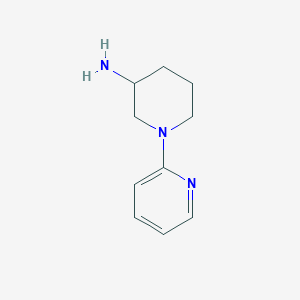
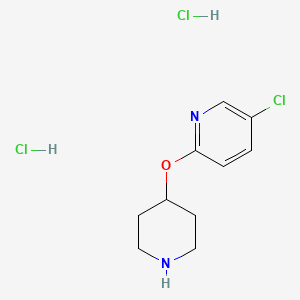
![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)
